molecular formula C15H11N B8737335 7-Phenylisoquinoline

7-Phenylisoquinoline

Cat. No.: B8737335
M. Wt: 205.25 g/mol
InChI Key: ABHOSWOMORWEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylisoquinoline is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

7-phenylisoquinoline

InChI

InChI=1S/C15H11N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-11H

InChI Key

ABHOSWOMORWEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 7-(trifluoromethanesulfonyloxy)isoquinoline (prepared by the method of D. F. Ortwine et al., J. Med. Chem., 1992, 35, 1345) (2.1 g, 7.5 mmol) in toluene (20 ml) was added phenyl boronic acid (1.21 g, 10 mmol) and a 2M solution of sodium carbonate (15 ml). The reaction vessel was filled with nitrogen, tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.22 mmol) was added and the reaction mixture was heated at 90° C. for 18 h. The reaction mixture was diluted with ethyl acetate (50 ml) and washed with sodium carbonate solution (50 ml). The aqueous solution was extracted with ethyl acetate (2×50 ml). The ethyl acetate extracts were combined, dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil. The oil was purified by flash chromatography using hexane/ethyl acetate (1:1) as eluant to give the title compound (1.27 g, 83%); δH (DMSO-d6) 7.41-7.88 (6H, m, ArH and isoquinolinyl H), 7.95 (1H, d, J 6.2 Hz, isoquinolinyl H), 8.14 (1H, dd, J 8.5, 1.75 Hz, isoquinolinyl H), 8.44 (1H, t, J 0.85 Hz, isoquinolinyl H), 8.52 (1H, d, 5.75 Hz, 3-H), and 9.31 (1H, s, 1-H); m/z (CI+, NH3) 206 (M+1)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
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1.21 g
Type
reactant
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20 mL
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solvent
Reaction Step Four
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50 mL
Type
solvent
Reaction Step Five
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0.25 g
Type
catalyst
Reaction Step Six
Yield
83%

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